1-Ethyl 5-methyl 2-acetylpentanedioate
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Overview
Description
1-Ethyl 5-methyl 2-acetylpentanedioate is an organic compound with the molecular formula C10H16O5. It is characterized by the presence of ester and ketone functional groups, making it a versatile molecule in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl 5-methyl 2-acetylpentanedioate can be synthesized through esterification reactions involving the corresponding carboxylic acids and alcohols. One common method involves the reaction of 5-methyl-2-acetylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 5-methyl 2-acetylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-methyl-2-acetylpentanedioic acid.
Reduction: 1-ethyl 5-methyl 2-hydroxypentanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Ethyl 5-methyl 2-acetylpentanedioate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl 5-methyl 2-acetylpentanedioate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl 2-acetylpentanedioate
- 5-Methyl 2-acetylpentanedioate
- 1-Ethyl 5-methyl 2-hydroxypentanedioate
Uniqueness
1-Ethyl 5-methyl 2-acetylpentanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-O-ethyl 5-O-methyl 2-acetylpentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRZFAEHOAHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499734 |
Source
|
Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-52-1 |
Source
|
Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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